N-(2,5-dichlorophenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamide
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Overview
Description
N-(2,5-dichlorophenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamide is a complex organic compound known for its diverse applications in scientific research and industry This compound features a sulfonamide group attached to a benzene ring, which is further substituted with dichlorophenyl, methoxy, methyl, and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Benzene Sulfonamide Core: The initial step often involves the sulfonation of a substituted benzene ring. This can be achieved by reacting the benzene derivative with chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorophenyl halide reacts with the benzene sulfonamide core.
Methoxylation and Alkylation: The methoxy and isopropyl groups are typically introduced through alkylation reactions. Methoxylation can be achieved using methanol and a strong base, while isopropylation can be done using isopropyl halides in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Substituted sulfonamides.
Scientific Research Applications
N-(2,5-dichlorophenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex sulfonamide derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamide
- N-(2,5-dichlorophenyl)-2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonamide
- N-(2,5-dichlorophenyl)-2-methoxy-4-ethyl-5-(propan-2-yl)benzenesulfonamide
Uniqueness
N-(2,5-dichlorophenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C17H19Cl2NO3S |
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Molecular Weight |
388.3 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H19Cl2NO3S/c1-10(2)13-9-17(16(23-4)7-11(13)3)24(21,22)20-15-8-12(18)5-6-14(15)19/h5-10,20H,1-4H3 |
InChI Key |
HLVHZJNKPMBJPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl)OC |
Origin of Product |
United States |
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